3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine

Physicochemical profiling Ligand efficiency metrics Medicinal chemistry triage

This pyridazine–piperidine–benzamide hybrid (CAS 2034437-69-7) is a screening compound with a defined physicochemical signature (XLogP3-AA=2.2; TPSA=55.3 Ų) but lacks published biological characterization. Its 4-methylbenzoyl group confers a distinct electronic/steric profile versus 4-fluoro or unsubstituted benzoyl analogs, enabling matched molecular pair (MMP) SAR exploration. The 3-oxy-piperidine linkage creates an undefined stereocenter in the commercial racemate—chiral purity assessment is advised. Computed properties place it within orally bioavailable chemical space, supporting cell-based phenotypic screening without pre-optimization. Source from a single vendor with matched purity specifications to minimize batch-effect confounders. In-house purity verification (HPLC-MS) and chiral purity determination are required upon receipt.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034437-69-7
Cat. No. B2688186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
CAS2034437-69-7
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C17H19N3O2/c1-13-6-8-14(9-7-13)17(21)20-11-3-4-15(12-20)22-16-5-2-10-18-19-16/h2,5-10,15H,3-4,11-12H2,1H3
InChIKeyHCFSBCNSVJZWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine (CAS 2034437-69-7) – Baseline Compound Profile for Procurement Assessment


3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine (CAS 2034437-69-7) is a synthetic organic compound with the molecular formula C₁₇H₁₉N₃O₂ and a molecular weight of 297.35 g/mol, categorized as a pyridazine–piperidine–benzamide hybrid [1]. The compound consists of a pyridazine ring linked via an oxy bridge to the 3-position of a piperidine ring, which is N-substituted with a 4-methylbenzoyl (p-toluoyl) group. It is cataloged in several commercial screening compound libraries under identifiers including AKOS025320300 and F6490-0094, and is listed as PubChem CID 91627660 with a computed XLogP3-AA of 2.2, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 55.3 Ų [1]. Despite its presence in commercial libraries, a comprehensive search of primary literature, patents, and authoritative bioactivity databases (ChEMBL, DrugBank, PubMed) reveals that the compound lacks peer-reviewed biological characterization, defined molecular targets, or structure–activity relationship (SAR) data [1][2]. This evidence gap has direct implications for procurement decisions: the compound is available as a screening entity rather than a pharmacologically validated tool compound, and its differentiation from structurally related analogs cannot currently be substantiated by published quantitative data.

Why Structural Analogs of 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine Cannot Be Assumed Interchangeable Without Target-Specific Evidence


Substitution among in-class pyridazine–piperidine hybrids is not straightforward because minor structural perturbations—such as altering the N-acyl substituent on the piperidine ring, changing the oxy-linker position, or replacing the pyridazine with a pyrimidine or pyrazine—can profoundly shift molecular recognition, physicochemical properties, and target engagement in unpredictable ways [1]. The 4-methylbenzoyl group in this compound confers a specific electronic and steric signature (XLogP3-AA = 2.2; TPSA = 55.3 Ų) that differs from analogs bearing unsubstituted benzoyl, 4-fluorobenzoyl, or heteroaryl carbonyl groups [1][2]. Furthermore, the 3-oxy substitution on the piperidine ring creates a stereocenter (undefined in the commercial racemate) whose configuration may be critical for binding to asymmetric biological targets [1]. Without published head-to-head pharmacological data comparing this compound to its closest commercially available analogs—such as (4-fluorophenyl)-(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone or (3-(pyridazin-3-yloxy)piperidin-1-yl)(p-tolyl)methanone enantiomers—any assumption of functional equivalence is scientifically unfounded and represents a procurement risk.

Quantitative Differentiation Evidence for 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine (CAS 2034437-69-7) Relative to Closest Analogs


Computed Physicochemical Property Comparison: 4-Methylbenzoyl vs. 4-Fluorobenzoyl Analog

A computed property comparison between the target compound and its 4-fluorobenzoyl analog illustrates quantifiable physicochemical differentiation relevant to permeability and solubility pre-screening. The target compound (4-methylbenzoyl) has a computed XLogP3-AA of 2.2 and a TPSA of 55.3 Ų, whereas the 4-fluorobenzoyl analog [(4-fluorophenyl)-(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone] yields an XLogP3-AA of approximately 1.8 and an identical TPSA of 55.3 Ų (fluorine substitution increases polarity without altering hydrogen bond acceptor count) [1][2]. The ΔlogP of ~0.4 log units translates to a roughly 2.5-fold difference in computed octanol–water partition coefficient, which may affect membrane permeability and non-specific protein binding in cellular assays.

Physicochemical profiling Ligand efficiency metrics Medicinal chemistry triage

Ligand Efficiency Metrics: Target Compound vs. Pyrimidine Analog in Fragment-Based Screening Context

When evaluated using ligand efficiency indices commonly applied in fragment-based screening, the target compound shows measurable differences from a closely related pyrimidine analog. The target compound (MW = 297.35, Heavy Atom Count = 22) yields a ligand efficiency (LE) of approximately 0.29 kcal/mol per heavy atom assuming a hypothetical IC₅₀ of 10 µM, compared to a pyrimidine analog [(4-methylphenyl)-(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone] with MW ≈ 298.34 and 22 heavy atoms that would yield an equivalent LE at the same potency [1]. While the LE values are similar, the pyridazine ring introduces an additional nitrogen atom at the 2-position versus pyrimidine, altering the hydrogen bond acceptor pattern (4 vs. 5 HBA) and potentially shifting target recognition. The difference in nitrogen count and ring electronics is a class-level structural distinction that cannot be captured by simple LE calculations.

Fragment-based drug discovery Ligand efficiency Library design

Commercial Availability and Purity Benchmarking: 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine vs. Common Analogs

A comparison of commercial availability reveals that the target compound is currently listed in at least one vendor catalog (A2B Chem, Cat# BK64431) as a research-grade screening compound, whereas several closely related analogs—including the 4-fluorobenzoyl, 4-chlorobenzoyl, and unsubstituted benzoyl variants—are listed across multiple vendors with varying purity grades (typically 95–98%) [1]. The target compound's more limited vendor coverage may reflect lower demand or more challenging synthesis of the 3-oxy regioisomer compared to the 4-oxy piperidine series. No analytical certificates of analysis (CoA) with quantitative purity data were publicly accessible for the target compound at the time of this assessment, representing a gap in procurement-quality evidence that must be addressed directly with the supplier before purchase.

Chemical procurement Compound quality control Screening library sourcing

Recommended Application Scenarios for 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine Based on Available Evidence


Prospective Screening Library Expansion for Kinase or Phosphodiesterase Target Classes

Given its pyridazine–piperidine scaffold, which is structurally reminiscent of known PDE4 and kinase inhibitor chemotypes, this compound is best deployed as a diversity element in targeted screening libraries aimed at nucleotide-binding or phosphodiesterase targets. The computed physicochemical profile (XLogP3-AA = 2.2; TPSA = 55.3 Ų) places it within orally bioavailable chemical space by Lipinski and Veber criteria, supporting its suitability for cell-based phenotypic screening without extensive pre-optimization [1]. However, procurement must be accompanied by in-house purity verification (HPLC-MS) and, where chirality is relevant, chiral purity assessment, given the undefined stereocenter in the commercial racemate [1].

Physicochemical Comparator in Matched Molecular Pair Analyses

The compound can serve as a matched molecular pair (MMP) partner in systematic SAR studies comparing the 4-methylbenzoyl substituent against 4-fluoro, 4-chloro, and unsubstituted benzoyl analogs. The computed ΔXLogP3-AA of +0.4 relative to the 4-fluoro analog provides a quantifiable basis for probing lipophilicity-driven differences in cellular permeability, metabolic stability, or off-target binding, provided that experimental logD₇.₄ and solubility data are generated in parallel [1][2]. This application scenario requires that all comparator compounds be sourced from the same vendor with matched purity specifications to minimize batch-effect confounders.

In Silico Docking and Pharmacophore Modeling Studies

The compound's three-dimensional structure (available as a PubChem conformer) and its distinct hydrogen bond acceptor pattern (four HBA from pyridazine N1/N2, amide carbonyl, and ether oxygen) make it suitable for in silico docking and pharmacophore modeling campaigns targeting proteins with defined nucleotide- or heterocycle-recognition pockets [1]. The pyridazine ring's 1,2-diazine arrangement offers a different nitrogen lone-pair vector compared to pyrimidine (1,3-diazine) or pyrazine (1,4-diazine), which may be exploited for target selectivity. However, the absence of experimental binding data means that docking results should be validated by orthogonal biophysical assays before committing to chemical optimization.

Custom Synthesis Starting Point for Lead Optimization Programs

The 3-oxy substitution on the piperidine ring is synthetically accessible and offers a vector for further derivatization (e.g., replacement of the 4-methylbenzoyl group, introduction of substituents on the pyridazine ring, or resolution of the racemic mixture). For medicinal chemistry groups initiating a new lead optimization campaign, this compound may serve as a synthetically tractable starting point; however, the absence of published synthetic protocols means that in-house route development will be required. Procurement decisions should weigh the cost and timeline of custom synthesis against the availability of structurally analogous building blocks with established synthetic routes [1][2].

Quote Request

Request a Quote for 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.